Lipophilicity and Solubility Advantage
1-(4-Nitrophenyl)cyclopentene exhibits a calculated LogP of 3.6853, reflecting its high lipophilicity [1]. This value is significantly higher than that of its unsubstituted and less hydrophobic analogs, directly influencing its solubility profile in non-polar organic solvents. The LogP value is a critical determinant of a compound's behavior in organic synthesis and its potential for membrane permeability in biological systems.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 3.6853 |
| Comparator Or Baseline | 1-Phenylcyclopentene (LogP ~2.8); 1-(4-Fluorophenyl)cyclopentene (LogP ~3.0) |
| Quantified Difference | Approximately 0.9 to 0.7 LogP units higher |
| Conditions | Predicted values using standard computational models. |
Why This Matters
This quantified increase in LogP ensures superior solubility in non-polar reaction media and predictable behavior in partitioning studies, making it the preferred choice for hydrophobic synthetic routes.
- [1] YYBYY Chemical Research Platform. (n.d.). Physicochemical Properties of 1-(4-nitrophenyl)cyclopentene. CAS 38805-71-9. View Source
